molecular formula C26H29N7O3 B11617237 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11617237
M. Wt: 487.6 g/mol
InChI Key: QZWFVHGXKDRHIA-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. Key substituents include a morpholinopropyl group, a pyridinylmethyl carboxamide moiety, and an imino-oxo functional group. The morpholine group likely enhances solubility, while the pyridine moiety may facilitate hydrogen bonding interactions with biological targets . Structural characterization of similar compounds often employs techniques such as X-ray crystallography (using software like SHELX and ORTEP ), IR, and UV-Vis spectroscopy .

Properties

Molecular Formula

C26H29N7O3

Molecular Weight

487.6 g/mol

IUPAC Name

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H29N7O3/c1-18-5-6-22-30-24-21(26(35)33(22)17-18)14-20(25(34)29-16-19-4-2-7-28-15-19)23(27)32(24)9-3-8-31-10-12-36-13-11-31/h2,4-7,14-15,17,27H,3,8-13,16H2,1H3,(H,29,34)

InChI Key

QZWFVHGXKDRHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CN=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of various functional groups. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, morpholine, and other heterocyclic compounds. Reaction conditions typically include the use of solvents like dioxane and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and preparative high-performance liquid chromatography (HPLC) are often employed to enhance the efficiency of the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound modulates enzymatic activity, affecting cellular processes like proliferation, differentiation, and programmed cell death. It influences signal transduction pathways related to these cellular activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Analogous Compounds

Compound Name / Class Core Structure Key Substituents Bioactivity (Hypothesized/Reported) Selectivity Notes
Target Compound Triazatricyclo[8.4.0.03,8] core Morpholinopropyl, pyridinylmethyl carboxamide Potential kinase inhibition or ferroptosis induction High selectivity due to pyridine H-bonding
Benzothiazol-spiro Compounds Spiro[4.5]decane-6,10-dione Benzothiazol, hydroxyl/dimethylamino-phenyl Anticancer activity via unknown mechanisms Moderate selectivity; influenced by R-group
Natural FINs (e.g., Artesunate) Sesquiterpene lactone Endoperoxide bridge Ferroptosis induction in OSCC Higher sensitivity in OSCC vs. normal cells
Synthetic Morpholine Derivatives Varied heterocyclic cores Morpholine, alkyl chains Improved solubility and CNS penetration Broad applicability

Key Observations :

  • Morpholinopropyl and pyridinylmethyl groups may synergize to improve both solubility and target engagement, a feature absent in natural ferroptosis inducers (FINs) like artesunate .
  • Unlike natural FINs, synthetic analogs like the target compound can be structurally tuned for reduced off-target effects.

Functional and Pharmacological Comparisons

  • Ferroptosis Induction : Evidence suggests synthetic FINs, including morpholine-containing compounds, exhibit higher selectivity for cancer cells (e.g., OSCC) than natural FINs, which may lack specificity . The target compound’s pyridine group could mimic iron-binding sites, enhancing ferroptotic activity.
  • Kinase Inhibition : The triazatricyclo core resembles kinase inhibitors (e.g., imatinib analogs), where planar heterocycles interact with ATP-binding pockets. Morpholine’s electron-rich nature may stabilize these interactions .

Biological Activity

The compound 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H32N6O3 , with a molecular weight of approximately 500.6 g/mol . Its intricate tricyclic structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC28H32N6O3
Molecular Weight500.6 g/mol
IUPAC NameThis compound
InChI KeyYCKWXXQOSIUOIA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its interaction with receptors could lead to altered signaling pathways that impact cellular functions.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Initial studies suggest it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in various models.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds and their implications for drug development:

  • Anticancer Studies : A study published in PubMed highlighted the effects of related triazine compounds on breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction .
  • Mechanistic Insights : Research on mitochondrial-targeted compounds has shown that similar structures can disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and apoptosis .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.

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